2-Amino-5-[(2-chloro-6-cyano-4-nitrophenyl)azo]-6-[[3-(4-hydroxybutoxy)propyl]amino]-4-methylnicotinonitrile
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Overview
Description
2-Amino-5-[(2-chloro-6-cyano-4-nitrophenyl)azo]-6-[[3-(4-hydroxybutoxy)propyl]amino]-4-methylnicotinonitrile is a complex organic compound that belongs to the class of azo dyes Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors This particular compound is notable for its intricate structure, which includes multiple functional groups such as amino, cyano, nitro, and hydroxybutoxy groups
Preparation Methods
The synthesis of 2-Amino-5-[(2-chloro-6-cyano-4-nitrophenyl)azo]-6-[[3-(4-hydroxybutoxy)propyl]amino]-4-methylnicotinonitrile typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with a suitable coupling component. The reaction conditions must be carefully controlled to ensure the formation of the desired azo compound. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of amino and hydroxy groups makes it susceptible to oxidation reactions, which can lead to the formation of quinone derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions, often using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions.
Scientific Research Applications
2-Amino-5-[(2-chloro-6-cyano-4-nitrophenyl)azo]-6-[[3-(4-hydroxybutoxy)propyl]amino]-4-methylnicotinonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a dye in various analytical techniques, including chromatography and spectroscopy, due to its intense color and stability.
Biology: The compound can be used as a staining agent in biological studies to visualize cellular components.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and bacterial infections.
Mechanism of Action
The mechanism of action of this compound is largely dependent on its interaction with biological molecules. The azo group can undergo reduction in the presence of certain enzymes, leading to the formation of aromatic amines, which can interact with DNA and proteins. This interaction can result in various biological effects, including antimicrobial and anticancer activities. The molecular targets and pathways involved are still under investigation, but it is believed that the compound can induce oxidative stress and disrupt cellular processes .
Comparison with Similar Compounds
Compared to other azo dyes, 2-Amino-5-[(2-chloro-6-cyano-4-nitrophenyl)azo]-6-[[3-(4-hydroxybutoxy)propyl]amino]-4-methylnicotinonitrile stands out due to its unique combination of functional groups. Similar compounds include:
Disperse Orange 3: Another azo dye with similar applications but different functional groups.
Acid Red 88: A water-soluble azo dye used in textile dyeing.
Direct Blue 15:
Properties
CAS No. |
68877-62-3 |
---|---|
Molecular Formula |
C21H23ClN8O4 |
Molecular Weight |
486.9 g/mol |
IUPAC Name |
2-amino-5-[(2-chloro-6-cyano-4-nitrophenyl)diazenyl]-6-[3-(4-hydroxybutoxy)propylamino]-4-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C21H23ClN8O4/c1-13-16(12-24)20(25)27-21(26-5-4-8-34-7-3-2-6-31)18(13)28-29-19-14(11-23)9-15(30(32)33)10-17(19)22/h9-10,31H,2-8H2,1H3,(H3,25,26,27) |
InChI Key |
XESUQLJISQTRDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=C1N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])C#N)NCCCOCCCCO)N)C#N |
Origin of Product |
United States |
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